molecular formula C7H7N3O B1343046 5-Amino-3-methoxypicolinonitrile CAS No. 573762-39-7

5-Amino-3-methoxypicolinonitrile

Cat. No.: B1343046
CAS No.: 573762-39-7
M. Wt: 149.15 g/mol
InChI Key: GNNQMMWVGAJOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methoxypicolinonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O. It is a derivative of picolinonitrile, featuring an amino group at the 5-position and a methoxy group at the 3-position of the pyridine ring. This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, drug discovery, and material science .

Mechanism of Action

Target of Action

5-Amino-3-methoxypicolinonitrile, also known as Nicotinamide N-methyltransferase (NNMT), is a key molecule under research for its potential benefits in addressing obesity, metabolic disorders, and other health conditions . Scientists are intrigued by the role that this compound plays in the regulation of body metabolism and its interactions with various enzymes and peptides within the body .

Mode of Action

The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . This compound is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Biochemical Pathways

Research indicates that this compound plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . Clinical trials have shown that this compound can modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being .

Pharmacokinetics

The adme properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

This compound has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells, thus aiding in weight management and improved metabolism . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity .

Biochemical Analysis

Biochemical Properties

5-Amino-3-methoxypicolinonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in various cellular processes . The interaction with NNMT can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound may interact with other amino acids and peptides, modulating their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control . Furthermore, this compound can impact the production and activity of peptides, affecting signaling pathways and cellular communication . These effects highlight its potential in therapeutic applications for metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound targets NNMT, affecting the methylation status of histones and DNA . This interaction influences gene expression and cellular metabolism. Additionally, it regulates the production and activity of peptides, impacting signaling pathways and cellular communication . These molecular interactions underscore its potential in modulating metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, the compound’s stability under different storage conditions can affect its efficacy in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that different dosages can lead to varying degrees of efficacy and potential adverse effects . For example, low doses of this compound may improve metabolic functions without significant side effects, while higher doses could result in toxic or adverse effects . These findings emphasize the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, affecting metabolic flux and metabolite levels . Additionally, this compound may modulate the production of key metabolites, thereby impacting overall metabolic balance . These interactions highlight its potential in regulating metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus can influence gene expression by interacting with DNA and histones . Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production . These subcellular localization patterns underscore the importance of understanding its distribution within cells for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methoxypicolinonitrile typically involves the reaction of 3-methoxypicolinonitrile with an appropriate amine source under controlled conditions. One common method includes the use of ammonia or an amine in the presence of a catalyst to facilitate the substitution reaction at the 5-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-methoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-3-methoxypicolinonitrile is utilized in several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-methoxypicolinonitrile is unique due to the presence of both the amino and methoxy groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-amino-3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNQMMWVGAJOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619247
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-39-7
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-3-methoxy-5-nitropyridine (1.0g, 5.6 mmol) was dissolved in 1:1 EtOAc/AcOH (10 mL) and heated to 65° C. Iron powder (1.61g, 28 mmol, 325 mesh) was added and the mixture stirred for two h. The mixture was filtered though Celite and the filtrate concentrated in vacuo. The residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by SiO2 Prep-TLC using CH2Cl2 as the eluent to give the compound 762D (0.805g, 97%) as an off-white solid. HPLC: 100% at 1,31 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 149.90 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOAc AcOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.